4,5,6-Trichloropyrimidine-2-carbonitrile
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Overview
Description
4,5,6-Trichloropyrimidine-2-carbonitrile is an aromatic N-heterocycle that belongs to the pyrimidine family. Pyrimidines are significant due to their presence in nucleotides such as cytosine, thymine, and uracil, and in various pharmaceuticals . This compound is particularly interesting due to its multiple reactive sites, making it a valuable scaffold in synthetic chemistry .
Preparation Methods
4,5,6-Trichloropyrimidine-2-carbonitrile can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The synthetic route involves several steps:
Nucleophilic displacement: The 4,6-chlorine atoms are displaced by benzyloxide.
Oxidation: The sulfide group is oxidized to sulfone.
Cyanation: The sulfone is displaced by cyanide.
Chlorination: Chlorination at the pyrimidine C5 position with N-chlorosuccinimide (NCS).
The overall yield of this process is approximately 67% . Industrial production methods may involve similar steps but optimized for larger scale synthesis.
Chemical Reactions Analysis
4,5,6-Trichloropyrimidine-2-carbonitrile undergoes various types of chemical reactions:
Nucleophilic substitution: The chlorine atoms at positions 4, 5, and 6 can be displaced by nucleophiles such as DABCO (1,4-diazabicyclo[2.2.2]octane).
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Formation of derivatives: Reaction with sulfuric acid can convert it to 4,5,6-trichloropyrimidine-2-carboxamide.
Scientific Research Applications
4,5,6-Trichloropyrimidine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5,6-Trichloropyrimidine-2-carbonitrile involves its reactivity towards nucleophiles and its ability to form various derivatives. The molecular targets and pathways are primarily related to its interaction with other chemical species, leading to the formation of new compounds .
Comparison with Similar Compounds
4,5,6-Trichloropyrimidine-2-carbonitrile can be compared with other pyrimidine derivatives such as:
4,6-Dichloropyrimidine: Lacks the nitrile group at position 2, making it less reactive in certain nucleophilic substitution reactions.
2,4,5,6-Tetrachloropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and the types of derivatives formed.
The uniqueness of this compound lies in its specific substitution pattern, which offers a balance of reactivity and stability, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5Cl3N3 |
---|---|
Molecular Weight |
208.43 g/mol |
IUPAC Name |
4,5,6-trichloropyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5Cl3N3/c6-3-4(7)10-2(1-9)11-5(3)8 |
InChI Key |
XGEJRWSZUQUEKB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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